3-[4-(tert-Butyl)phenoxy]piperidine is an organic compound characterized by the presence of a piperidine ring and a tert-butyl group attached to a phenoxy moiety. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential applications as a building block in the synthesis of more complex molecules and its biological activity.
The compound is cataloged under the CAS number 946714-50-7, and its synthesis and properties have been documented in various scientific literature and databases such as PubChem and BenchChem. It serves as an important intermediate in synthetic organic chemistry.
3-[4-(tert-Butyl)phenoxy]piperidine falls under the classification of phenoxy compounds and piperidine derivatives. Its structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.
The synthesis of 3-[4-(tert-Butyl)phenoxy]piperidine typically involves a reaction between 4-tert-butylphenol and piperidine. One common method employed is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds using palladium catalysts.
The molecular structure of 3-[4-(tert-Butyl)phenoxy]piperidine can be represented as follows:
The presence of the tert-butyl group significantly influences the compound's solubility and reactivity, while the phenoxy group contributes to its potential biological interactions.
3-[4-(tert-Butyl)phenoxy]piperidine can undergo various chemical transformations:
These reactions expand its utility in synthetic organic chemistry, allowing for the creation of diverse derivatives.
The mechanism of action for 3-[4-(tert-Butyl)phenoxy]piperidine involves its interaction with specific biological targets, such as receptors or enzymes. The exact pathways depend on the context of use; for instance, in proteomics research, it may bind to proteins to elucidate their functions and interactions.
Relevant data from studies indicate that modifications to its structure can significantly alter these properties, impacting both solubility and reactivity.
3-[4-(tert-Butyl)phenoxy]piperidine has diverse applications across several fields:
This compound's versatility makes it an important subject of study for researchers aiming to develop new materials and therapeutic agents.
3-[4-(tert-Butyl)phenoxy]piperidine (CAS 946714-50-7) is a structurally defined bioactive compound characterized by a piperidine moiety linked to a 4-tert-butylphenoxy group through an ether bond. With a molecular formula of C₁₅H₂₃NO and a molecular weight of 233.35 g/mol, this molecule exhibits moderate lipophilicity (LogP 3.11) and topological polar surface area of 21.26 Ų, properties conducive to blood-brain barrier penetration [1]. Its structural architecture positions it as a privileged scaffold in CNS drug discovery, particularly for neurodegenerative disorders where multi-target engagement is increasingly recognized as therapeutically advantageous.
Neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD) involve complex, intertwined pathological cascades including protein misfolding, oxidative stress, neurotransmitter deficits, and neuroinflammation. Single-target agents have shown limited clinical efficacy, leading to the strategic emergence of Multi-Target-Directed Ligands (MTDLs). MTDLs deliberately modulate multiple pathological nodes simultaneously, offering potential for enhanced therapeutic outcomes and simplified pharmacokinetic profiles [3] [10].
The structural flexibility of 3-[4-(tert-butyl)phenoxy]piperidine makes it a compelling template for MTDL development. Its piperidine nitrogen serves as a hydrogen bond acceptor/donor, while the aromatic tert-butylphenoxy group facilitates hydrophobic interactions with diverse enzyme pockets and receptor subtypes. This enables rational incorporation of complementary pharmacophoric elements targeting disease-relevant pathways such as:
Table 1: Key Neuropharmacological Targets for MTDL Development in Neurodegenerative Diseases
Target Class | Pathological Role | Therapeutic Outcome | Example MTDL Candidates |
---|---|---|---|
Histamine H₃ Receptor (H₃R) | Autoreceptor regulating histamine release; Heteroreceptor modulating dopamine, ACh, GABA | Enhanced neurotransmitter release; Pro-cognitive and anti-narcoleptic effects | Pitolisant, DL76 derivatives |
Monoamine Oxidase B (MAO-B) | Dopamine metabolism; ROS production via amine oxidation | Increased synaptic dopamine; Reduced oxidative stress | Rasagiline, Selegiline hybrids |
Cholinesterases (AChE/BuChE) | Hydrolysis of acetylcholine | Augmented cholinergic neurotransmission | Donepezil-based hybrids |
Amyloid-β Pathways | Formation of neurotoxic aggregates | Reduced amyloid plaque burden | BACE1/γ-secretase modulators |
Systematic structural exploration of 4-tert-butylphenoxy derivatives has yielded potent dual-acting agents for PD. Key modifications include:
The prototypical compound DL76 (1-[3-(4-tert-butylphenoxy)propyl]piperidine) exemplifies this strategy. It demonstrates balanced, nanomolar affinity for human histamine H₃ receptors (hH₃R Kᵢ = 38 nM) and inhibitory potency against human MAO-B (hMAO-B IC₅₀ = 48 nM). This dual activity translates to functional efficacy: DL76 (50 mg/kg) significantly reduced catalepsy in haloperidol-induced PD models (Cross Leg Position Test) by enhancing dopaminergic transmission and reducing dopamine metabolism [4]. Crucially, its 4-tert-butylphenoxy scaffold is indispensable for target affinity – removal or substitution (e.g., with methyl or hydrogen) drastically reduces H₃R binding and MAO-B inhibition.
Table 2: Biological Activity of Key 4-tert-Butylphenoxy Analogues in PD Research
Compound | Structure | hH₃R Kᵢ (nM) | hMAO-B IC₅₀ (nM) | Primary Pharmacological Outcomes |
---|---|---|---|---|
DL76 | 1-[3-(4-tert-Butylphenoxy)propyl]piperidine | 38 | 48 | Antiparkinsonian activity in catalepsy model; Nontoxic in neuronal cell lines |
4-Pyridyl Derivatives | e.g., 4-(3-(4-tert-Butylphenoxy)propyl)pyridine | 16.4 - 120 | >1000 | High H₃R affinity but weak MAO-B inhibition |
Piperazine Analogues | e.g., 1-(3-(4-tert-Butylphenoxy)propyl)piperazine | 85 - 320 | 120 - 850 | Moderate dual activity; Improved selectivity profiles |
Tetrahydrofuroyl Derivatives | e.g., 1-(3-(4-tert-Butylphenoxy)propyl)-2-(tetrahydrofuran-2-yl)amine | >10,000 | >10,000 | Loss of target engagement |
Structure-Activity Relationship (SAR) studies reveal:
Piperidine's integration into medicinal chemistry spans over a century, evolving from simple alkaloid derivatives to sophisticated MTDLs:
Early Alkaloid Isolation (19th Century): Piperidine was first isolated from black pepper (Piper nigrum). Its structural identification paved the way for synthesizing bioactive derivatives like the anticholinergic atropine (containing a fused piperidine-tropane core) and the analgesic morphine (incorporating a piperidine ring within its pentacyclic structure) [5] [8].
Psychoactive Agents (Mid-20th Century): Piperidine emerged as a key scaffold in neuroleptics and antidepressants. Haloperidol (1958), a butyrophenone antipsychotic, features a central piperidine ring critical for dopamine D₂ receptor antagonism. Risperidone (1990s) utilizes piperidine in its benzisoxazole-piperidine structure for combined serotonin 5-HT₂A/D₂ antagonism [5] [8].
Cholinesterase Inhibitors (1990s-Present): The development of donepezil (Aricept®, approved 1996) marked a breakthrough. Its benzylpiperidine motif enables potent, reversible AChE inhibition, enhancing synaptic acetylcholine in AD. SAR studies demonstrated the piperidine nitrogen's essential role in catalytic site binding via cation-π interactions [5] [10].
Kinase Inhibitors (21st Century): Piperidine-based heterocycles became central to targeted oncology. Crizotinib (Xalkori®, approved 2011), a piperidine-containing inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, treats non-small cell lung cancer. Its (R)-piperidine-propoxy group optimally occupies the kinase's hydrophobic back pocket [5] [8].
Modern MTDL Era (2010s-Present): Rational design leverages piperidine's versatility for multi-target engagement. Ladostigil (combining carbamate cholinesterase inhibition with propargylamine MAO-B inhibition) and DL76 exemplify this trend. Synthetic advances like transition-metal catalyzed hydrogenation (Ru, Pd, Rh catalysts) and multicomponent reactions now enable efficient access to complex piperidine architectures (e.g., spiropiperidines, fluoropiperidines) for CNS drug screening [4] [8].
Table 3: Milestones in Piperidine Derivative Development for CNS Disorders
Era | Compound Class | Prototype Agent | Key Piperidine Role | Therapeutic Application |
---|---|---|---|---|
1950s-1970s | Butyrophenone Antipsychotics | Haloperidol | Dopamine D₂ receptor binding via protonated amine | Schizophrenia; Acute psychosis |
1990s-2000s | Benzylpiperidine Cholinesterase Inhibitors | Donepezil | Cationic interaction with AChE catalytic site | Alzheimer's disease cognition |
2000s-2010s | ALK/ROS1 Kinase Inhibitors | Crizotinib | Hydrophobic occupancy of kinase pocket | ALK+ Non-Small Cell Lung Cancer |
2010s-Present | H₃R/MAO-B Dual Inhibitors | DL76 | H₃R antagonism via basic amine; MAO-B inhibition via phenoxy alignment | Parkinson's disease symptom control |
The structural evolution underscores piperidine's unique pharmacological versatility:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2